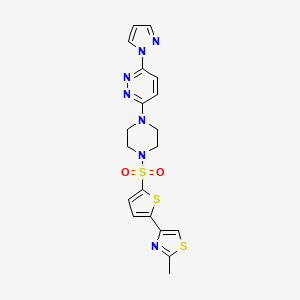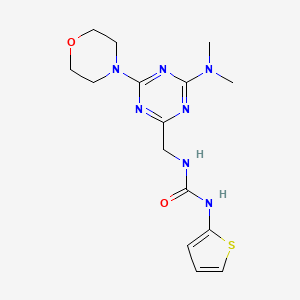![molecular formula C16H21ClN4O3S B2437386 N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1328715-29-2](/img/structure/B2437386.png)
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the field of chemistry has focused on the synthesis and characterization of compounds structurally related to N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride. Studies have reported on the synthesis of various thieno[2,3-b]pyridine derivatives, exploring novel molecules with potential biological activities (Moloney, 2001). Additionally, efforts have been made to develop isothiazolopyridines and pyridothiazepines, highlighting the synthesis of compounds using both conventional chemical methods and modern microwave techniques (Youssef et al., 2012).
Biological and Antimicrobial Activity
Significant research has been conducted on the biological and antimicrobial properties of compounds related to this compound. For instance, studies have shown that certain thieno[2,3-b]pyridine derivatives possess potent in vivo activities, indicating potential antipsychotic properties (Norman et al., 1996). Additionally, research has highlighted the synthesis of tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues with notable antibacterial activity against various bacterial strains (Doshi et al., 2015).
Antitumor Potential
There has been considerable interest in exploring the antitumor potential of compounds similar to this compound. Studies have investigated synthetic routes to antitumor drugs, focusing on key intermediates that share structural similarities (Wang et al., 1997). This research contributes to the understanding of how structural modifications of such compounds can impact their therapeutic efficacy.
Antimycobacterial Activity
Research has also been directed towards the development of antimycobacterial agents. Tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against Mycobacterium tuberculosis, showing promising results (Samala et al., 2014). This exploration is crucial for the development of new treatments for tuberculosis and related bacterial infections.
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S.ClH/c1-8(2)20-5-4-10-12(7-20)24-16(13(10)14(17)21)18-15(22)11-6-9(3)23-19-11;/h6,8H,4-5,7H2,1-3H3,(H2,17,21)(H,18,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQJFNKSQTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine](/img/structure/B2437304.png)
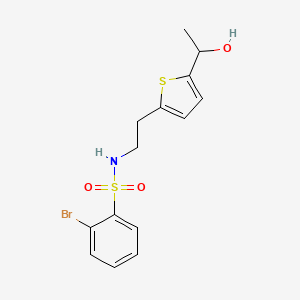
![6H-isoindolo[2,1-b][4,2]benzothiazocine-5,12(7aH,14H)-dione](/img/structure/B2437308.png)
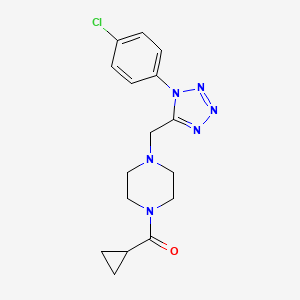
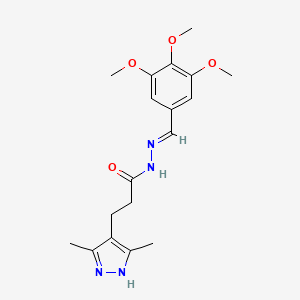

![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2437315.png)
![[5-(4-chlorophenyl)-2-(1H-pyrrol-1-yl)-3-furyl]-N-[(Z)-(3-fluorophenyl)methylidene]methanamine](/img/structure/B2437316.png)
![2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2437317.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)
![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2437321.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2437322.png)
